molecular formula C7H6ClN3 B13025102 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine

4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B13025102
M. Wt: 167.59 g/mol
InChI Key: HKVUOEKRYCMJCY-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours . Another method involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency in production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Biological Activity

Potential Therapeutic Applications

Imidazo[4,5-c]pyridine derivatives have shown promise in several therapeutic areas:

Anticancer Activity: Some compounds in this class have demonstrated antiproliferative effects against cancer cell lines. For example, certain derivatives inhibited the growth of HCT116 and SW620 human colon carcinoma cells .

Kinase Inhibition: Imidazo[4,5-c]pyridine-based compounds have been investigated as kinase inhibitors, particularly targeting Aurora kinases involved in cell division .

Antimicrobial Potential: While not consistently observed across all derivatives, some imidazo[4,5-c]pyridines have shown antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

Structure-Activity Relationships

The biological activity of imidazo[4,5-c]pyridines can be influenced by various structural modifications:

  • Substitution at the C7 position appears to be particularly important for modulating activity and selectivity .
  • The presence of electron-withdrawing groups (e.g., halogens like chlorine) can enhance certain biological activities .
  • Amidino substitutions have been associated with antiproliferative effects in some cases .

The exact mechanism of action can vary depending on the specific derivative and biological target. However, some general observations include:

  • Binding to ATP pockets of kinases, leading to enzyme inhibition .
  • Potential interaction with specific cellular receptors or signaling pathways.

Limitations and Future Research

It's important to note that the biological activity of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine specifically has not been well-characterized in the provided search results. Further research would be needed to:

  • Synthesize and isolate the compound.
  • Conduct in vitro assays to determine its effects on various biological targets.
  • Perform cell-based studies to assess antiproliferative, antimicrobial, or other potential activities.
  • Investigate structure-activity relationships by comparing its activity to similar derivatives.

Properties

IUPAC Name

4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVUOEKRYCMJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1N=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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